

# detailed protocol for methyl 5-chloro-1H-indazole-3-carboxylate synthesis

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## Compound of Interest

Compound Name: methyl 5-chloro-1H-indazole-3-carboxylate

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## Synthesis Protocol for Methyl 5-chloro-1H-indazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of **methyl 5-chloro-1H-indazole-3-carboxylate**, a key intermediate in the development of various pharmaceutical compounds. The procedure outlined is a straightforward esterification of 5-chloro-1H-indazole-3-carboxylic acid.

## Reaction Scheme

The synthesis proceeds via an acid-catalyzed esterification of the carboxylic acid with methanol.

Reactants:

- 5-chloro-1H-indazole-3-carboxylic acid
- Methanol (CH<sub>3</sub>OH)
- Concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>)

Product:

- **Methyl 5-chloro-1H-indazole-3-carboxylate**

## Quantitative Data Summary

The following table summarizes the key quantitative data for this synthesis protocol.

Parameter	Value	Reference
Starting Material	5.10 g of 5-chloro-1H-indazole-3-carboxylic acid	<a href="#">[1]</a>
Reagent (Solvent)	75 mL of Methanol	<a href="#">[1]</a>
Reagent (Catalyst)	10 mL of Concentrated Sulfuric Acid	<a href="#">[1]</a>
Reaction Time	3 hours	<a href="#">[1]</a>
Reaction Condition	Reflux	<a href="#">[1]</a>
Product Yield	4.39 g	<a href="#">[1]</a>
Percentage Yield	75%	<a href="#">[1]</a>
Product Appearance	Solid	<a href="#">[1]</a>

## Experimental Protocol

This section details the step-by-step methodology for the synthesis of **methyl 5-chloro-1H-indazole-3-carboxylate**.

Materials:

- 5-chloro-1H-indazole-3-carboxylic acid
- Methanol
- Concentrated Sulfuric Acid

- Water
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Stirring apparatus
- Beaker
- Filtration apparatus (e.g., Büchner funnel and flask)
- Filter paper

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve 5.10 g of 5-chloro-1H-indazole-3-carboxylic acid in 75 mL of methanol.
- **Acid Addition:** Carefully and slowly add 10 mL of concentrated sulfuric acid to the solution while stirring.
- **Reflux:** Attach a reflux condenser to the flask and heat the mixture to reflux. Maintain the reflux for 3 hours with continuous stirring.
- **Cooling:** After 3 hours, remove the heat source and allow the reaction mixture to cool to room temperature.
- **Precipitation:** Pour the cooled reaction mixture into 225 mL of water. A solid precipitate should form.
- **Filtration:** Collect the precipitated solid by filtration.
- **Washing:** Wash the collected solid with water to remove any remaining acid and impurities.
- **Drying:** Dry the purified solid to obtain **methyl 5-chloro-1H-indazole-3-carboxylate**.

### Characterization Data:

The product can be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy. The reported  $^1\text{H}$  NMR spectrum in  $\text{DMSO-d}_6$  shows the following peaks:

- $\delta$  3.93 (s, 3H)
- $\delta$  7.48 (dd,  $J$  = 1.5, 8.8 Hz, 1H)
- $\delta$  7.72 (d,  $J$  = 8.8 Hz, 1H)
- $\delta$  8.0 (d,  $J$  = 1.5 Hz, 1H)[1]

## Experimental Workflow

The following diagram illustrates the workflow for the synthesis of **methyl 5-chloro-1H-indazole-3-carboxylate**.



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Caption: Workflow for the synthesis of **methyl 5-chloro-1H-indazole-3-carboxylate**.

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## References

- 1. METHYL 5-CHLORO-1H-INDAZOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
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